1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes both acetyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the acetyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Acetyl-5-(nonafluorobutyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds, such as:
1-Acetyl-5-phenyl-2-thiohydantoin: This compound has a different core structure but shares the acetyl group.
1-Acetyl-5-nitroindoline: This compound has a nitro group instead of the trifluoromethyl group. The uniqueness of this compound lies in its combination of nonafluorobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H4F12N2O |
---|---|
Molecular Weight |
396.13 g/mol |
IUPAC Name |
1-[5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C10H4F12N2O/c1-3(25)24-5(2-4(23-24)7(13,14)15)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |
InChI Key |
FYYPSLRVVSIBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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